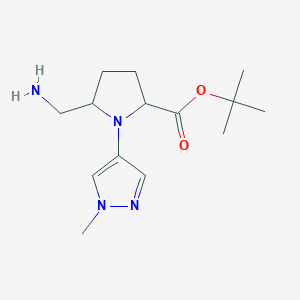

tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylate

Description

The compound tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylate is a pyrrolidine derivative featuring three key substituents:

- A tert-butyl carboxylate group at position 2, which enhances lipophilicity and metabolic stability.

- An aminomethyl group at position 5, offering hydrogen-bonding capability and reactivity for further functionalization .

This compound is structurally classified as a bicyclic amine, with the pyrrolidine ring providing conformational rigidity.

Properties

Molecular Formula |

C14H24N4O2 |

|---|---|

Molecular Weight |

280.37 g/mol |

IUPAC Name |

tert-butyl 5-(aminomethyl)-1-(1-methylpyrazol-4-yl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)12-6-5-10(7-15)18(12)11-8-16-17(4)9-11/h8-10,12H,5-7,15H2,1-4H3 |

InChI Key |

XBDCQYGDFVJFDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(N1C2=CN(N=C2)C)CN |

Origin of Product |

United States |

Biological Activity

tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylate is a synthetic compound belonging to the class of pyrazole derivatives. This compound exhibits significant biological activity, which has been explored in various studies highlighting its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 280.37 g/mol. Its structure incorporates several functional groups, including an aminomethyl group and a tert-butyl group, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₄O₂ |

| Molecular Weight | 280.37 g/mol |

| CAS Number | 2059932-68-0 |

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, possess diverse pharmacological activities such as:

- Anticancer Activity : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells, particularly those with mutations in critical pathways like BRAF. For instance, compounds structurally similar to this derivative have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

- Enzyme Inhibition : The compound's interaction with specific enzymes has been investigated, revealing its potential as an inhibitor of key enzymes involved in tumor growth and parasite survival . This mechanism is crucial for understanding its therapeutic applications.

Case Studies

Several studies have evaluated the biological activity of similar pyrazole derivatives:

- Inhibition of BRAF V600E : A study reported that compounds structurally related to this compound exhibited significant inhibition of BRAF V600E kinase activity, with IC50 values ranging from 40 to 88 nM. These findings suggest a promising avenue for targeting specific cancer types .

- Antiproliferative Effects : In vitro evaluations demonstrated that related compounds inhibited the proliferation of A375 melanoma cells, reinforcing the potential application of these derivatives in cancer therapy .

The biological activity of this compound is attributed to its ability to bind to target enzymes and disrupt critical signaling pathways involved in cell proliferation and survival. The structural features of the compound enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The target compound is smaller (MW 303.38) compared to piperazine/thiazolidine analogs (MW 526.69) , favoring better membrane permeability.

- Unlike the chlorophenyl-containing analog , the target lacks aromatic electron-withdrawing groups, which may reduce electrophilic reactivity.

- The rac-tert-butyl analog shares the aminomethyl and carboxylate groups but lacks the pyrazole moiety, impacting hydrogen-bonding diversity.

Functional and Pharmacological Comparison

- Hydrogen-Bonding Capacity: The pyrazole ring in the target compound enables stronger π-π interactions compared to piperazine derivatives .

- Metabolic Stability : The tert-butyl group in the target and analogs shields the carboxylate from esterase hydrolysis, enhancing plasma stability relative to unshielded carboxylates.

- Synthetic Utility : Pyrazole-containing pyrrolidines (e.g., the target) are often used in kinase inhibitors due to their planar aromatic systems, whereas piperazine-thiazolidine hybrids are explored for G protein-coupled receptor (GPCR) modulation .

Crystallographic and Physicochemical Properties

- Crystallinity : Pyrazole derivatives (e.g., the target) typically form dense, stable crystals due to directional hydrogen bonds (e.g., N–H···O interactions) . In contrast, piperazine-thiazolidine analogs may exhibit polymorphism due to flexible piperazine rings.

- Solubility: The target’s aminomethyl group enhances aqueous solubility (∼15 mg/mL predicted) compared to the lipophilic tert-butyl/chlorophenyl analog (∼2 mg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.